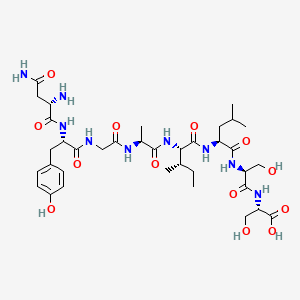![molecular formula C19H29NO2 B14233930 N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine CAS No. 491827-58-8](/img/structure/B14233930.png)
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its unique structure, which includes a cyclohexyl group substituted with a propan-2-yl group and a phenylalanine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is first synthesized by reacting cyclohexanone with isopropylmagnesium bromide in the presence of a catalyst.
Coupling with Phenylalanine: The cyclohexyl intermediate is then coupled with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to verify the chemical composition and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or phenylalanine moieties are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating metabolic disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nateglinide: A D-phenylalanine derivative used as an antidiabetic agent.
Repaglinide: Another antidiabetic drug with a similar structure.
Mitiglinide: A compound with a similar mechanism of action as Nateglinide and Repaglinide.
Uniqueness
N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is unique due to its specific structural features, such as the cyclohexyl group substituted with a propan-2-yl group. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
491827-58-8 |
|---|---|
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexyl)methylamino]propanoic acid |
InChI |
InChI=1S/C19H29NO2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19(21)22)12-15-6-4-3-5-7-15/h3-7,14,16-18,20H,8-13H2,1-2H3,(H,21,22)/t16?,17?,18-/m1/s1 |
Clé InChI |
BUXTYFLGTTWRBU-DAWZGUTISA-N |
SMILES isomérique |
CC(C)C1CCC(CC1)CN[C@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)C1CCC(CC1)CNC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
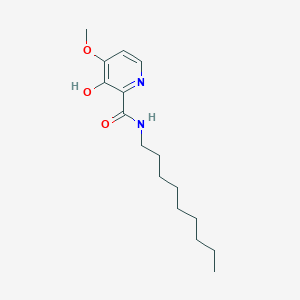
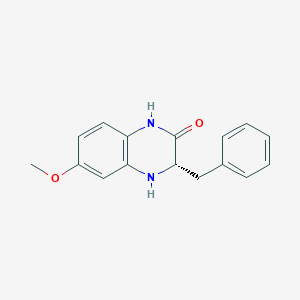
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)

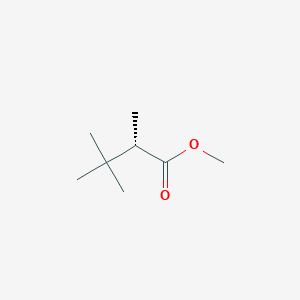



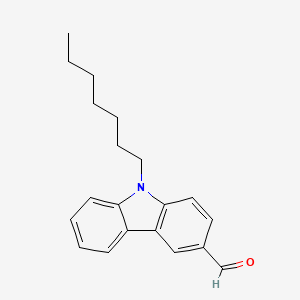
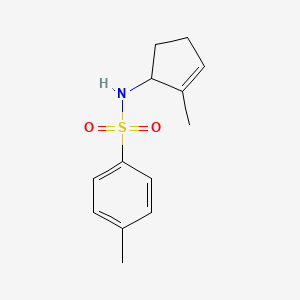
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
